![molecular formula C12H14O6 B3187800 Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate CAS No. 174685-34-8](/img/structure/B3187800.png)
Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
Overview
Description
Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate is a chemical compound with the molecular formula C12H14O6 . It is also known as Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester .
Molecular Structure Analysis
The molecular structure of Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate is characterized by a bicyclic octane core with two ester groups attached at the 1,4-positions and two carbonyl groups at the 2,5-positions . The molecular weight of this compound is 254.24 .Physical And Chemical Properties Analysis
The boiling point of Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate is predicted to be 367.5±42.0 °C, and its density is predicted to be 1.407±0.06 g/cm3 .Scientific Research Applications
Synthesis and Structural Analysis
Research has shown that compounds related to Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate have been utilized in various synthetic and structural analysis studies. For instance, Yates et al. (1982) explored its role in the synthesis of cedranoid sesquiterpenes, specifically in the functionalization at carbon 4 (Yates, Burnell, Freer, & Sawyer, 1982). Similarly, Camps and Figueredo (1984) attempted new synthetic entries into the tricyclo[3.3.0.03,7]octane skeleton using derivatives of this compound (Camps & Figueredo, 1984).
Chemical Transformations and Reactions
Studies have also focused on various chemical transformations and reactions involving this compound. For instance, Spitzner and Engler (2003) investigated the aprotic double Michael addition of a related derivative (Spitzner & Engler, 2003). Zolotoi et al. (1994) conducted an analysis of the molecular structure of a similar derivative, contributing to the understanding of its chemical properties (Zolotoi et al., 1994).
Photochemical and Thermal Reactions
The compound and its derivatives have been studied in the context of photochemical and thermal reactions. Toda et al. (1975) synthesized a related compound and explored its thermal and photochemical skeletal transformation reactions (Toda, Nakano, Yamae, & Mukai, 1975).
Lipid Metabolism and Synthetic Routes
Research on lipid metabolism has also incorporated the study of related compounds. Humber et al. (1964) explored several routes to synthesize 1,4-disubstituted bicyclo[2.2.2]octanes, contributing to the understanding of agents affecting lipid metabolism (Humber, Myers, Hawkins, Schmidt, & Boulerice, 1964).
properties
IUPAC Name |
dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6/c1-17-9(15)11-3-4-12(6-7(11)13,8(14)5-11)10(16)18-2/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBVWTVQGKNXMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1=O)(C(=O)C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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